molecular formula C27H45NO B079038 (22S,25R)-5alpha-Solanidan-3beta-ol CAS No. 11004-30-1

(22S,25R)-5alpha-Solanidan-3beta-ol

Cat. No. B079038
CAS RN: 11004-30-1
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-IKSKCRHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22S,25R)-5alpha-Solanidan-3beta-ol is a steroidal alkaloid that is commonly found in plants of the Solanaceae family. This compound has been the subject of much research due to its potential applications in medicine and agriculture. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various steroidal structures. For instance, a chemical synthesis pathway was improved for (22R,23R)-3beta-hydroxy-22,23-epoxy-5alpha-ergost-8(14)-en-15-one, starting from a related steroidal compound, highlighting the compound's role in structural transformations and its relevance in chemical synthesis studies (Mekhtiev, Timofeev, & Misharin, 2008).

Biological Activities and Pharmacological Applications

  • Compounds structurally related to (22S,25R)-5alpha-Solanidan-3beta-ol have shown various pharmacological activities. For instance, certain heterospirostanols prepared from diosgenin showed significant inhibitory activities in INF-gamma productions and cytotoxic activities against cancerous cell lines, indicating potential anticancer properties (Quan et al., 2002).
  • New synthetic brassinosteroid analogues, related to the steroidal structure of (22S,25R)-5alpha-Solanidan-3beta-ol, were synthesized and demonstrated antiherpetic activity both in vitro and in vivo, suggesting potential antiviral applications (Michelini et al., 2004).

Role in Structural and Functional Analysis of Steroids

  • The structural analysis of steroidal compounds related to (22S,25R)-5alpha-Solanidan-3beta-ol has been a subject of interest in various studies. For instance, the analysis of steroidal sapogenins, which are structurally similar, was performed using solid-state NMR, providing insights into the conformation and dynamics of these molecules in solid states (Wawer, Nartowska, & Cichowlas, 2001).

properties

CAS RN

11004-30-1

Product Name

(22S,25R)-5alpha-Solanidan-3beta-ol

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20R,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol

InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

JALVTHFTYRPDMB-IKSKCRHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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